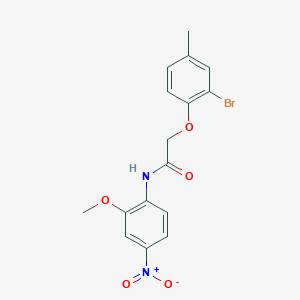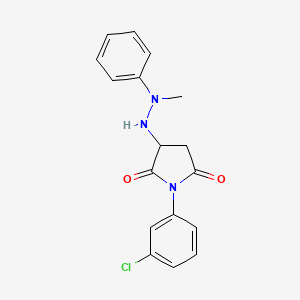![molecular formula C19H27NO2 B4982678 methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate, also known as methylphenidate, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. Methylphenidate is also used to treat narcolepsy, a sleep disorder that causes excessive daytime sleepiness and sudden attacks of sleep.
Mécanisme D'action
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, focus, and mood. Methylphenidate blocks the reuptake of dopamine and norepinephrine, allowing these neurotransmitters to remain in the synapse for a longer period of time. This leads to an increased activation of the dopamine and norepinephrine receptors, resulting in improved cognitive function and mood.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects on the brain and body. It increases the release of dopamine and norepinephrine in the prefrontal cortex, which is responsible for attention and executive function. Methylphenidate also increases blood flow to the brain, which may improve cognitive function. However, long-term use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate has been associated with changes in brain structure and function, particularly in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
Methylphenidate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and established therapeutic effects. Methylphenidate is also relatively easy to administer and can be given orally or intravenously. However, there are also limitations to the use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in lab experiments. It can be difficult to control for individual differences in response to the drug, and long-term use can lead to changes in brain structure and function.
Orientations Futures
There are a number of future directions for research on methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate. One area of interest is the potential use of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate in the treatment of other neurological disorders, such as depression and anxiety. There is also interest in developing new formulations of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate that have longer-lasting effects and fewer side effects. Additionally, there is a need for further research on the long-term effects of methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate on brain structure and function, particularly in children and adolescents.
Méthodes De Synthèse
Methylphenidate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of piperidine and ethyl acetoacetate to form ethyl 2-piperidinylidene-acetate. The ethyl 2-piperidinylidene-acetate is then reacted with 4-chlorobenzyl chloride to form methyl 4-chlorobenzylidene-acetate. The final step involves the reaction of methyl 4-chlorobenzylidene-acetate with 1,3,3-trimethyl-2-azabicyclo[2.2.1]heptan-2-ol to form methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoateate.
Applications De Recherche Scientifique
Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Methylphenidate has also been studied for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-18(2)9-16-10-19(3,12-18)13-20(16)11-14-5-7-15(8-6-14)17(21)22-4/h5-8,16H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRWBPNWHHECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-acetyl-5-[4-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4982602.png)

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4982615.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B4982622.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4982647.png)


![2,4-dichloro-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4982685.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
